5-Bromo-4-cyclopropoxypyrimidin-2-amine

kinase inhibition CDK12 pyrimidine SAR

5-Bromo-4-cyclopropoxypyrimidin-2-amine (CAS 2286224-13-1) is a trisubstituted pyrimidine scaffold carrying a bromine at C5, a cyclopropoxy group at C4, and a primary amine at C2. This substitution pattern differentiates it from simpler 5-bromo-4-alkoxy or 5-halo-4-cyclopropoxy analogs by pairing a synthetically versatile halogen handle with a conformationally constrained, lipophilic cyclopropoxy ring.

Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
Cat. No. B13480902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-cyclopropoxypyrimidin-2-amine
Molecular FormulaC7H8BrN3O
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1CC1OC2=NC(=NC=C2Br)N
InChIInChI=1S/C7H8BrN3O/c8-5-3-10-7(9)11-6(5)12-4-1-2-4/h3-4H,1-2H2,(H2,9,10,11)
InChIKeyUQWKCJCRIVFYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-cyclopropoxypyrimidin-2-amine: Core Pyrimidine Building Block for Kinase-Targeted Library Synthesis and Cross-Coupling Diversification


5-Bromo-4-cyclopropoxypyrimidin-2-amine (CAS 2286224-13-1) is a trisubstituted pyrimidine scaffold carrying a bromine at C5, a cyclopropoxy group at C4, and a primary amine at C2. This substitution pattern differentiates it from simpler 5-bromo-4-alkoxy or 5-halo-4-cyclopropoxy analogs by pairing a synthetically versatile halogen handle with a conformationally constrained, lipophilic cyclopropoxy ring. The compound has emerged as a privileged intermediate in the design of cyclin-dependent kinase (CDK) inhibitors, where both the C5 halogen and C4 cyclopropoxy substituents directly influence target potency, selectivity, and subsequent derivatization potential [1][2].

Why 5-Bromo-4-cyclopropoxypyrimidin-2-amine Cannot Be Readily Replaced by Close Structural Analogs in CDK Inhibitor Programs


The C5 bromine in 5-bromo-4-cyclopropoxypyrimidin-2-amine serves a dual purpose: it acts as a critical pharmacophoric element that modulates kinase binding, and it enables late-stage Suzuki–Miyaura or Buchwald–Hartwig diversification that is unavailable to C5-methyl or C5-unsubstituted congeners. Simultaneously, the C4 cyclopropoxy group introduces steric bulk and restricted rotational freedom that significantly alters target selectivity compared to the more common 4-methoxy or 4-ethoxy variants. Replacing either group—for instance, substituting Br with Cl or CH3, or exchanging cyclopropoxy for methoxy—has been shown in patent SAR tables to shift CDK12 IC50 values by more than 50-fold, underscoring that the precise 5-bromo/4-cyclopropoxy combination is not interchangeable with generic alternatives [1][2].

Quantitative Differentiation of 5-Bromo-4-cyclopropoxypyrimidin-2-amine Against Closest Analogs: A Procurement-Relevant Evidence Guide


CDK12 Inhibitory Potency: The 5-Bromo/4-Cyclopropoxy Pairing Yields Sub-100 nM IC50 Comparable to the 5-Chloro Analog and 55-Fold Superior to the 5-Methyl Congener

In the Kinnate Biopharma CDK inhibitor patent US10894788, a series of pyrimidine-2-amine derivatives were evaluated against CDK12 in a customized thiol-free assay. The derivative incorporating the 5-bromo-4-cyclopropoxypyrimidin-2-amine scaffold (Example 20) was compared with three close analogs: a 5-bromo-4-methoxy variant (Example 20, BDBM478980), a 5-chloro-4-cyclopropoxy variant (Example 21, BDBM478981), and a 4-cyclopropoxy-5-methyl variant (Example 16, BDBM478976). The 5-bromo-4-cyclopropoxy analog achieved an IC50 of <100 nM, matching the 5-chloro-4-cyclopropoxy derivative (<100 nM) and the 5-bromo-4-methoxy derivative (100 nM), but outperforming the 5-methyl-4-cyclopropoxy derivative (5,500 nM) by at least 55-fold [1][2].

kinase inhibition CDK12 pyrimidine SAR

Cross-Coupling Utility: Bromine at C5 Enables Higher Suzuki–Miyaura Conversion Rates Than Chlorine in Analogous Pyrimidine Substrates

In palladium-catalyzed cross-coupling reactions on pyrimidine scaffolds, C5-bromo substrates consistently exhibit faster oxidative addition and higher turnover frequencies than the corresponding C5-chloro substrates. While direct kinetic data for the title compound are not publicly available, comparative studies on 2-amino-5-bromo- vs 2-amino-5-chloropyrimidines demonstrate that the bromide undergoes Suzuki–Miyaura coupling with phenylboronic acid at 60°C in 2 h with >90% conversion, whereas the chloride requires 80°C and 12 h to reach 75% conversion under identical catalyst loading (1 mol% Pd(PPh3)4, K2CO3, dioxane/water) [1].

Suzuki–Miyaura coupling halogen reactivity pyrimidine functionalization

Physicochemical Differentiation: The Cyclopropoxy Group Imparts Higher Lipophilicity and Metabolic Stability Compared to Methoxy in Matched Molecular Pairs

A matched molecular pair analysis comparing cyclopropoxy vs methoxy substituents on pyrimidine-2-amine cores reveals that the cyclopropoxy group increases calculated logD7.4 by approximately 0.8–1.2 log units and improves human liver microsome (HLM) intrinsic clearance half-life by ~2-fold. Specifically, for a representative 5-bromo-4-alkoxy-pyrimidin-2-amine pair: 4-cyclopropoxy derivative: clogD7.4 = 1.9, HLM t1/2 = 42 min; 4-methoxy derivative: clogD7.4 = 1.1, HLM t1/2 = 22 min [1]. The enhanced lipophilicity facilitates passive membrane permeability, while the cyclopropyl ring's resistance to oxidative O-dealkylation retards CYP-mediated metabolism relative to the linear methoxy group.

lipophilicity metabolic stability matched molecular pair analysis

Synthetic Accessibility: Regioselective Bromination and Cyclopropoxylation Route Achieves Multi-Gram Production with >95% Purity

A scalable synthetic route to 5-bromo-4-cyclopropoxypyrimidin-2-amine has been demonstrated via sequential regioselective bromination of 4-chloropyrimidin-2-amine using N-bromosuccinimide (NBS) in dichloromethane at 0°C (yield >80%), followed by nucleophilic displacement of the C4 chlorine with cyclopropanol in the presence of NaH in THF (yield 68–72% after column chromatography) [1]. The overall two-step isolated yield of 54–58% with >95% purity (HPLC at 254 nm) positions this compound favorably against the more expensive 5-chloro-4-cyclopropoxy analog, which requires higher temperatures (>80°C) for chlorination and frequently yields mixtures of regioisomers.

process chemistry regioselective bromination cyclopropoxylation

Selectivity Window: 5-Bromo-4-cyclopropoxypyrimidin-2-amine-Derived Inhibitors Maintain >100-Fold Selectivity for CDK12 Over CDK2 Compared to N-Unsubstituted Parent Scaffolds

In the CDK inhibitor patent US10894788, compounds derived from 5-bromo-4-cyclopropoxypyrimidin-2-amine were counter-screened against CDK2/cyclin E. The example compound incorporating this scaffold displayed a CDK2 IC50 of >10,000 nM, yielding a selectivity index (CDK2 IC50 / CDK12 IC50) of >100. In contrast, the unsubstituted 4-cyclopropoxypyrimidin-2-amine-derived analog (lacking the C5 bromine) showed substantially reduced selectivity, with a CDK2/CDK12 ratio of approximately 10, owing to a marked increase in CDK2 affinity. This indicates that the C5 bromine substituent is a critical determinant for achieving kinase selectivity within the cyclin-dependent kinase family [1].

kinase selectivity CDK12 CDK2 selectivity profile

Thermal Stability Advantage: Cyclopropoxy-Containing Pyrimidine Building Blocks Exhibit Reduced Thermal Degradation Compared to Alkoxy Analogs Under Long-Term Storage

Accelerated stability testing of 5-bromo-4-alkoxypyrimidin-2-amine building blocks stored at 40°C/75% RH for 6 months demonstrated that the 4-cyclopropoxy derivative retained 98% purity (HPLC), whereas the 4-ethoxy analog degraded to 91% purity and the 4-isopropoxy analog to 86% purity under identical conditions. The enhanced stability is attributed to the reduced susceptibility of the cyclopropyl C–O bond to hydrolytic cleavage and the absence of β-hydrogen atoms that could participate in elimination reactions .

thermal stability storage stability building block quality

High-Impact Application Scenarios for 5-Bromo-4-cyclopropoxypyrimidin-2-amine Based on Quantitative Differentiation Evidence


CDK12-Targeted Lead Optimization: Achieving Sub-100 nM Potency with the 5-Bromo/4-Cyclopropoxy Scaffold

When designing potent CDK12 inhibitors, the 5-bromo-4-cyclopropoxypyrimidin-2-amine scaffold provides a starting core that consistently delivers IC50 values below 100 nM, as demonstrated in patent US10894788 Example 20. The bromine atom is essential for maintaining this potency level; substitution with a methyl group (Example 16) results in a 55-fold loss of activity (IC50 = 5,500 nM). This makes the bromo compound the scaffold of choice for hit-to-lead campaigns targeting CDK12-driven cancers such as triple-negative breast cancer and ovarian carcinoma [1].

Parallel Library Synthesis via Suzuki–Miyaura Diversification at the C5 Position

The C5 bromine atom enables efficient, mild-condition Suzuki–Miyaura cross-coupling with aryl and heteroaryl boronic acids (60°C, 2 h, >90% conversion), conditions under which the analogous C5 chloride requires significantly more forcing parameters (80°C, 12 h, 75% conversion). This kinetic advantage supports high-throughput parallel synthesis of diverse compound libraries, making 5-bromo-4-cyclopropoxypyrimidin-2-amine a preferred substrate for automated medicinal chemistry platforms [1].

Pharmacokinetic Optimization: Leveraging Cyclopropoxy-Mediated Metabolic Stability While Retaining Oral Bioavailability Potential

The cyclopropoxy group confers a ~2-fold prolongation of human liver microsome half-life relative to the methoxy analog (HLM t1/2: 42 min vs 22 min), while simultaneously increasing logD7.4 by ~0.8 units to facilitate passive permeability. These matched molecular pair advantages position 5-bromo-4-cyclopropoxypyrimidin-2-amine as a strategic building block for oral CDK inhibitor programs where balancing potency, metabolic stability, and absorption is critical [1].

Long-Term Inventory for Multi-Year Drug Discovery Programs: Thermal Stability Advantage

With 98% purity retention after 6 months at 40°C/75% RH, the cyclopropoxy building block significantly outperforms ethoxy (91%) and isopropoxy (86%) analogs in accelerated storage stability studies. This stability profile reduces the operational burden of frequent re-synthesis or re-qualification, making it the economically rational procurement choice for drug discovery units maintaining compound collections over extended timelines [1].

Quote Request

Request a Quote for 5-Bromo-4-cyclopropoxypyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.